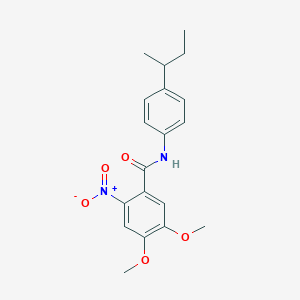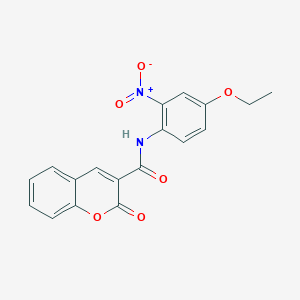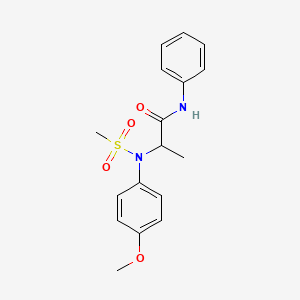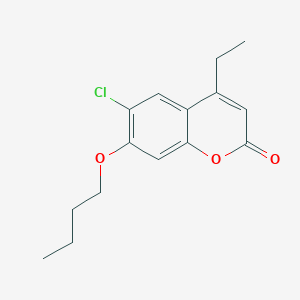
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ5104, is a small molecule drug that has been developed for the treatment of various types of cancer. It belongs to the class of sulfonamide compounds and has been shown to have potent anti-tumor activity in preclinical studies.
作用機序
The exact mechanism of action of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity. It has been shown to have high affinity for its target (tubulin) and to be highly effective at inhibiting its activity. In addition, it has a relatively low toxicity profile, meaning that it can be used at higher doses without causing significant harm to normal cells.
One limitation of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in combination with other anti-cancer agents, as well as in other indications beyond cancer.
合成法
The synthesis of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylphenylamine to yield 2-chloro-N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 1-azepanecarbonyl chloride to give the final product, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. The overall yield of this process is around 30%, and the purity of the final product is >98% (as determined by HPLC).
科学的研究の応用
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of tumor cells both in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and doxorubicin.
特性
IUPAC Name |
5-(azepane-1-carbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-4-5-9-18(15)22-27(25,26)19-14-16(10-11-17(19)21)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVFUSTPPIGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)